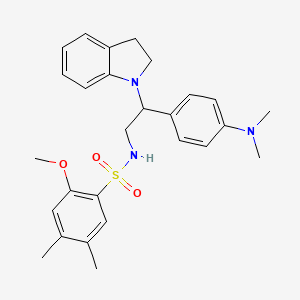

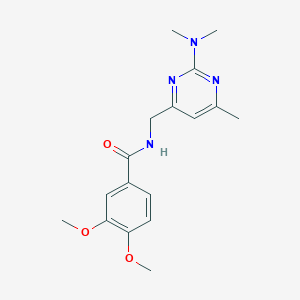

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a common theme in the search for novel therapeutic agents. In the first paper, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described. The synthesis involved the creation of compounds with significant inhibitory activity, with one compound achieving an IC50 value of 37 nM . The second paper details the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, starting from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride, followed by reactions with various alkyl/aralkyl halides . These processes highlight the versatility of sulfonamide chemistry in generating compounds with potential biological activity.

Molecular Structure Analysis

The structural characterization of the synthesized sulfonamide derivatives is crucial for understanding their potential as therapeutic agents. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis, were employed in the second paper to confirm the structures of the synthesized molecules . In the third paper, the structure-activity relationship of arylsulfonamide analogs was explored to determine the chemical modifications that could improve pharmacological properties . These studies underscore the importance of detailed molecular structure analysis in the development of new drugs.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives are typically nucleophilic substitution reactions, where the sulfonamide group is introduced into the molecule. In the second paper, the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution is an example of such a reaction . The subsequent treatment with various alkyl/aralkyl halides to produce a series of new derivatives further illustrates the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are critical for their development as drugs. The third paper mentions the poor water solubility of a novel small molecule HIF-1 pathway inhibitor, which necessitates formulation development for effective delivery . The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs in the fourth paper includes a variety of analytical methods to determine their physical and chemical properties . These properties are essential for understanding the behavior of these compounds in biological systems and for their eventual application in medicine.

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3S/c1-19-16-26(33-5)27(17-20(19)2)34(31,32)28-18-25(22-10-12-23(13-11-22)29(3)4)30-15-14-21-8-6-7-9-24(21)30/h6-13,16-17,25,28H,14-15,18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSLXWDZKYYBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)

![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)

![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)